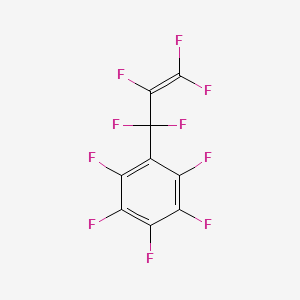

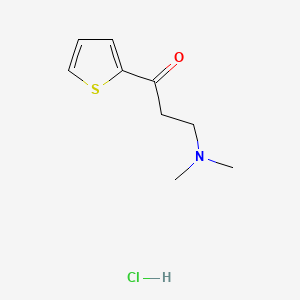

![molecular formula C14H18N2O2 B1305887 3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one CAS No. 333411-70-4](/img/structure/B1305887.png)

3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one" is a derivative of quinolin-2-one, which is a scaffold present in many biologically active compounds. The quinolin-2-one derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antiallergic, and positive inotropic effects 10. The compound of interest is not directly mentioned in the provided papers, but its structure suggests it may have similar properties to those studied within these papers.

Synthesis Analysis

The synthesis of quinolin-2-one derivatives can be achieved through various methods. For instance, a three-component reaction involving 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and 1-(2-oxo-2-arylethyl)pyridinium bromides has been used to synthesize trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones . Another approach involves the use of 3-trifluoroacetyl-quinolin-2(1H)-ones in Passerini- and Ugi-type reactions to synthesize α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids . Additionally, Pd-catalyzed cross-coupling reactions and cyclization have been employed to construct pyrrolo[2,3-c]quinolin-4(5H)-ones . These methods highlight the versatility in synthesizing quinolin-2-one derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinolin-2-one derivatives is characterized by the presence of a quinolin-2-one core, which can be further functionalized. For example, the synthesis of a 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one derivative has been reported, and its crystal structure was analyzed using Raman spectroscopy and Hirshfeld surface analysis . These techniques could be applied to the compound of interest to determine its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Quinolin-2-one derivatives can undergo various chemical reactions. The aza-Diels-Alder reaction has been used to synthesize polycyclic heterocycles such as dihydro-3H-chromeno-[3,4-b][4,7]phenanthrolin-3-one and chromeno[4,3-b]pyrano[3,2-f]quinolin-3(13H)-one derivatives . Additionally, one-pot synthesis methods have been developed, such as the sequential Ugi-"click"-Knoevenagel condensations to form 3-triazolyl-quinolin-2-(1H)-ones . These reactions demonstrate the reactivity of the quinolin-2-one core and provide insights into potential reactions that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-2-one derivatives are influenced by their substituents. For instance, the introduction of a trifluoroacetyl group can significantly alter the compound's reactivity and physical properties . The solubility, melting point, and stability of these compounds can be determined experimentally, and theoretical calculations such as density functional theory (DFT) can be used to predict their electronic properties . These analyses are essential for understanding the behavior of the compound in different environments and for its potential application in drug design.

Propriétés

IUPAC Name |

3-[(3-hydroxypropylamino)methyl]-6-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-3-4-13-11(7-10)8-12(14(18)16-13)9-15-5-2-6-17/h3-4,7-8,15,17H,2,5-6,9H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHUHDYGQMILBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

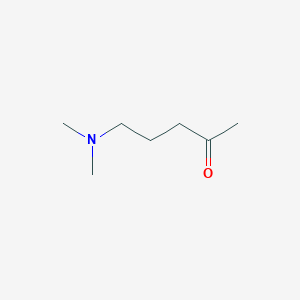

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

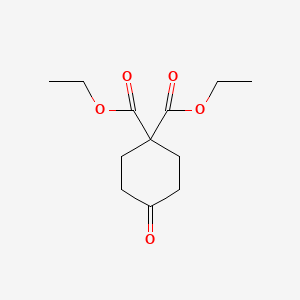

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

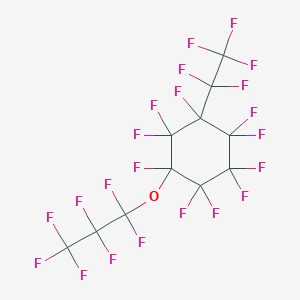

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)